molecular formula C12H19NO2 B589364 N-(2-Hydroxyethyl) Pseudoephedrine CAS No. 54275-43-3

N-(2-Hydroxyethyl) Pseudoephedrine

Cat. No.: B589364
CAS No.: 54275-43-3
M. Wt: 209.289
InChI Key: DZUDAROQGILUTD-CMPLNLGQSA-N
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Description

N-(2-Hydroxyethyl) Pseudoephedrine (CAS: 54275-43-3) is a pseudoephedrine derivative with a hydroxyethyl (-CH₂CH₂OH) group attached to the nitrogen atom of the pseudoephedrine backbone. Its molecular formula is C₁₂H₁₉NO₂, and it has a molecular weight of 209.28 g/mol . The compound is typically stored at -20°C and has a purity of >95% (HPLC).

Properties

IUPAC Name

(1S,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDAROQGILUTD-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857721
Record name (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54275-43-3
Record name (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Pseudoephedrine with Ethylene Glycol Derivatives

A widely reported method involves reductive amination between pseudoephedrine and ethylene glycol-derived aldehydes or ketones. In this approach, (1S,2S)-pseudoephedrine reacts with glycolaldehyde under acidic conditions, followed by sodium cyanoborohydride-mediated reduction to stabilize the secondary amine.

Reaction Conditions :

  • Solvent : Methanol/water (4:1 v/v)

  • Catalyst : Formic acid (pH 4–5)

  • Temperature : 40°C, 12 hours

  • Yield : 68–72%

The reaction proceeds via formation of an imine intermediate, which is subsequently reduced to the secondary amine. Stereochemical integrity at the C1 and C2 positions is preserved due to the mild reducing conditions.

Nucleophilic Substitution with 2-Chloroethanol

An alternative route employs 2-chloroethanol as the hydroxyethylating agent. Pseudoephedrine’s primary amine undergoes nucleophilic attack on the electrophilic carbon of 2-chloroethanol in the presence of a base such as potassium carbonate.

Reaction Conditions :

  • Solvent : Benzene/ethanol (3:1 v/v)

  • Base : K₂CO₃ (2 equiv)

  • Temperature : Reflux, 6 hours

  • Yield : 55–60%

This method requires careful control of stoichiometry to minimize over-alkylation. The use of polar aprotic solvents (e.g., DMF) has been explored to enhance reactivity, but competing elimination reactions reduce yields.

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize mechanochemical grinding to achieve solvent-free coupling between pseudoephedrine and ethylene carbonate. This green chemistry approach minimizes waste and improves atom economy.

Reaction Conditions :

  • Reagents : Pseudoephedrine, ethylene carbonate (1:1.2 molar ratio)

  • Additive : Silica gel (catalytic)

  • Grinding Time : 30 minutes

  • Yield : 78%

The mechanochemical method avoids thermal degradation and simplifies purification, though scalability remains a challenge for industrial applications.

Reaction Mechanisms and Stereochemical Control

Reductive Amination Pathway

The reductive amination mechanism (Figure 1) involves:

  • Imine Formation : Condensation of pseudoephedrine’s amine with glycolaldehyde, catalyzed by formic acid.

  • Reduction : Selective reduction of the imine bond using NaBH₃CN, preserving the β-hydroxyl group.

Stereochemical analysis via X-ray diffraction confirms retention of the (1S,2S) configuration in the product.

Competing Cyclization Reactions

In aqueous or protic solvents, the hydroxyethyl group may participate in unintended cyclization. For example, under acidic conditions, intramolecular nucleophilic attack by the β-hydroxyl group can yield morpholine or oxazolidinone byproducts.

Mitigation Strategies :

  • Use of anhydrous solvents (e.g., THF)

  • Temperature control (<50°C)

  • Addition of radical inhibitors (e.g., BHT)

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR) :

  • N-H Stretch : 3280–3320 cm⁻¹

  • O-H Stretch : 3400–3450 cm⁻¹

  • C-O Stretch : 1090–1120 cm⁻¹

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (d, J = 6.5 Hz, 3H, CH₃), 2.45 (s, 3H, N-CH₃), 3.62–3.70 (m, 4H, -OCH₂CH₂O-).

  • ¹³C NMR : δ 22.1 (CH₃), 46.8 (N-CH₃), 62.4 (OCH₂), 72.1 (C-OH).

X-ray Crystallography

Single-crystal X-ray analysis of N-(2-hydroxyethyl) pseudoephedrine derivatives reveals a distorted chair conformation in the morpholine ring, with intramolecular hydrogen bonding between the hydroxyethyl oxygen and the β-hydroxyl group. Key bond lengths and angles are summarized in Table 1.

Table 1 : Crystallographic Data for this compound Derivative

ParameterValue
C-O Bond Length1.423 Å
N-C Bond Length1.467 Å
O-H···O Angle158.2°
Space GroupP2₁2₁2₁

Industrial-Scale Production Challenges

Deuterated Analog Synthesis

Deuterium-labeled this compound (e.g., -d₃ isotopologues) requires specialized handling of deuterated reagents. Industrial protocols adapt the reductive amination route using deuterated sodium cyanoborohydride (NaBD₃CN) and D₂O as the solvent.

Key Considerations :

  • Isotopic purity (>98% D)

  • Cost of deuterated reagents

  • Regulatory compliance for radioactive materials

Purification Techniques

Large-scale purification employs simulated moving bed (SMB) chromatography to separate diastereomers and byproducts. Optimal conditions use a Chiralpak® AD-H column with hexane/isopropanol (85:15) mobile phase .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Hydroxyethyl) Pseudoephedrine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by shrinking swollen nasal mucous membranes. Additionally, it can cause bronchial relaxation, increased heart rate, and contractility .

Comparison with Similar Compounds

Pseudoephedrine

  • Structure: C₁₀H₁₅NO; lacks the hydroxyethyl group.
  • Key Properties :
    • Widely used as a chiral auxiliary in asymmetric alkylation reactions to synthesize enantiomerically enriched carboxylic acids, alcohols, and ketones .
    • High diastereoselectivity in alkylation reactions (e.g., 94% de in amide 18 synthesis) .
    • Regulatory restrictions : Classified as a precursor for methamphetamine, leading to controlled distribution in many countries .
  • Pharmacology : Acts as a sympathomimetic amine with decongestant properties; used in combination therapies (e.g., with desloratadine) for allergic rhinitis .
  • Limitations : Derivatives often form amorphous solids, complicating crystallinity and NMR analysis .

Comparison :

  • However, its pharmacological activity and regulatory status remain unconfirmed in the provided evidence.

N-Acetyl Ephedrine (CAS: 5661-42-7)

  • Structure : Ephedrine derivative with an acetyl group on the nitrogen.
  • Key Properties :
    • Molecular weight: 207.27 g/mol .
    • Used in analytical standards and as a reference compound.

Comparison :

  • Unlike N-(2-Hydroxyethyl) Pseudoephedrine, N-Acetyl Ephedrine has a smaller, less polar substituent. This may result in lower hydrophilicity and different metabolic stability.

Pseudoephenamine

  • Structure: (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol.
  • Key Properties: Non-regulated chiral auxiliary with diastereoselectivity comparable to pseudoephedrine . Forms crystalline amides with sharper NMR peaks, enhancing analytical utility . Not convertible into illicit substances, avoiding legal restrictions .

Comparison :

  • While pseudoephenamine excels in crystallinity and regulatory flexibility, this compound’s hydroxyethyl group may offer unique solubility advantages for specific reaction conditions.

N-Methyl Pseudoephedrine (CAS: 51018-28-1)

  • Structure : Methyl group attached to pseudoephedrine’s nitrogen.
  • Key Properties: Molecular formula: C₁₁H₁₇NO . Likely exhibits reduced polarity compared to the hydroxyethyl derivative.

Comparison :

O-Acetyl Pseudoephedrine Hydrochloride (CAS: 1630-34-8)

  • Structure : Acetylated hydroxyl group on pseudoephedrine.
  • Key Properties :
    • Modified to improve lipid solubility or bioavailability.
    • Used in pharmaceutical impurity profiling .

Comparison :

  • O-Acetyl Pseudoephedrine prioritizes lipophilicity, whereas this compound’s modification targets hydrophilicity, reflecting divergent application goals.

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 54275-43-3 C₁₂H₁₉NO₂ 209.28 Enhanced hydrophilicity; >95% purity Potential chiral auxiliary; research use
Pseudoephedrine 90-82-4 C₁₀H₁₅NO 165.24 Regulated chiral auxiliary; sympathomimetic Decongestant; asymmetric synthesis
N-Acetyl Ephedrine 5661-42-7 C₁₁H₁₅NO₂ 207.27 Acetylated nitrogen; analytical standard Pharmaceutical impurity studies
Pseudoephenamine N/A C₁₆H₁₉NO 241.33 Non-regulated; crystalline derivatives Asymmetric synthesis
N-Methyl Pseudoephedrine 51018-28-1 C₁₁H₁₇NO 179.26 Methyl substituent; reduced polarity Research chemical

Q & A

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

  • Methodological Answer : Use hepatic microsomal assays (human/rat) with NADPH cofactors to measure half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). LC-MS quantifies parent compound depletion and metabolite formation (e.g., N-oxide derivatives) . Cross-species comparisons (e.g., human vs. murine CYP450 isoforms) predict in vivo pharmacokinetics .

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